rac-(3aR,6aR)-octahydrocyclopenta[c]pyrrole-3a-carboxylic acid
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Overview
Description
rac-(3aR,6aR)-octahydrocyclopenta[c]pyrrole-3a-carboxylic acid is a complex organic compound that belongs to the class of pyrroles Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(3aR,6aR)-octahydrocyclopenta[c]pyrrole-3a-carboxylic acid typically involves the Paal-Knorr pyrrole synthesis, which is a well-known method for constructing pyrrole rings. This method involves the condensation of 1,4-dicarbonyl compounds with primary amines under acidic or basic conditions . The reaction can be catalyzed by various agents, including iron(III) chloride, bismuth nitrate pentahydrate, and other Lewis acids .
Industrial Production Methods
Industrial production of this compound may involve large-scale Paal-Knorr synthesis, utilizing efficient and cost-effective catalysts to ensure high yields and purity. The reaction conditions are optimized to minimize by-products and maximize the output of the desired compound.
Chemical Reactions Analysis
Types of Reactions
rac-(3aR,6aR)-octahydrocyclopenta[c]pyrrole-3a-carboxylic acid can undergo various chemical reactions, including:
Reduction: This involves the removal of oxygen atoms or the addition of hydrogen atoms, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Alkyl halides, sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted pyrrole derivatives .
Scientific Research Applications
rac-(3aR,6aR)-octahydrocyclopenta[c]pyrrole-3a-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of rac-(3aR,6aR)-octahydrocyclopenta[c]pyrrole-3a-carboxylic acid involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- rac-(3aR,6aR)-5-[(tert-butoxy)carbonyl]-hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylic acid
- rac-(3aR,6aR)-5-methanesulfonyl-hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylic acid
- rac-(3aR,6aR)-5-(methoxycarbonyl)-hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylic acid
Uniqueness
rac-(3aR,6aR)-octahydrocyclopenta[c]pyrrole-3a-carboxylic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interaction with biological targets, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
(3aR,6aR)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3a-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c10-7(11)8-3-1-2-6(8)4-9-5-8/h6,9H,1-5H2,(H,10,11)/t6-,8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTTVKCQDFDFKRG-XPUUQOCRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCC2(C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CNC[C@]2(C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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